![molecular formula C8H9N5S B12846139 8-(Methylthio)imidazo[1,2-a]pyrazine-6-carboximidamide](/img/structure/B12846139.png)
8-(Methylthio)imidazo[1,2-a]pyrazine-6-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Methylthio)imidazo[1,2-a]pyrazine-6-carboximidamide is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core with a methylthio group at the 8-position and a carboximidamide group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(methylthio)imidazo[1,2-a]pyrazine-6-carboximidamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an aryl aldehyde with 2-aminopyrazine, followed by cyclization and functionalization steps. For example, an efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines involves a one-pot three-component condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the synthesis while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
8-(Methylthio)imidazo[1,2-a]pyrazine-6-carboximidamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboximidamide group can be reduced to an amine.
Substitution: The methylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carboximidamide group can yield primary amines.
Wissenschaftliche Forschungsanwendungen
8-(Methylthio)imidazo[1,2-a]pyrazine-6-carboximidamide has several scientific research applications:
Biology: The compound and its derivatives are studied for their potential anticancer properties.
Medicine: It is explored as a lead compound for the development of new therapeutic agents.
Industry: The compound’s unique structure makes it useful in materials science for the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 8-(methylthio)imidazo[1,2-a]pyrazine-6-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to interfere with cell division and induce apoptosis in cancer cells . The compound may interact with enzymes or receptors involved in these pathways, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrazine derivatives: Various derivatives with different substituents at the 6- and 8-positions.
Uniqueness
8-(Methylthio)imidazo[1,2-a]pyrazine-6-carboximidamide is unique due to the presence of both a methylthio group and a carboximidamide group, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C8H9N5S |
---|---|
Molekulargewicht |
207.26 g/mol |
IUPAC-Name |
8-methylsulfanylimidazo[1,2-a]pyrazine-6-carboximidamide |
InChI |
InChI=1S/C8H9N5S/c1-14-8-7-11-2-3-13(7)4-5(12-8)6(9)10/h2-4H,1H3,(H3,9,10) |
InChI-Schlüssel |
OKINTQUCLORVES-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=CN2C1=NC=C2)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.